
1-O-十六烷基-2-O-甲基-sn-甘油
描述
1-O-hexadecyl-2-O-methyl-sn-glycerol, also known as 1-O-palmityl-2-O-methyl-sn-glycerol, is an alkylglycerol. It has palmityl (hexadecyl) and methyl groups located at positions 1 and 2 respectively . The molecular formula is C20H42O3 .
Synthesis Analysis
The synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol has been described in several studies . For instance, one method involves the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation through methanolic hydrolysis .Molecular Structure Analysis
The molecular weight of 1-O-hexadecyl-2-O-methyl-sn-glycerol is 330.5 g/mol . The IUPAC name is (2S)-3-hexadecoxy-2-methoxypropan-1-ol . The InChI code and key are1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 and XAWCMDFDFNRKGK-FQEVSTJZSA-N respectively . Chemical Reactions Analysis
While specific chemical reactions involving 1-O-hexadecyl-2-O-methyl-sn-glycerol are not detailed in the search results, it’s worth noting that this compound is a synthetic diacylglycerol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 19 . The exact mass and monoisotopic mass are 330.31339520 g/mol .科学研究应用
Biochemical Assay Reagent
PMG is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s used in various biochemical assays to study the effects of this compound on different biological processes .
Cancer Research
PMG has been shown to inhibit epithelial cancer cell growth in a variety of cell lines . It exhibits clear cytotoxicity at higher concentrations . This makes it a valuable compound in cancer research, particularly in studying the mechanisms of cancer cell growth and proliferation .
Study of Glycosylated Antitumor Ether Lipids (GAELs)
PMG is classified as a glycosylated antitumor ether lipid (GAEL) . GAELs are a class of compounds that have shown promise in cancer treatment. The targets of PMG and related drugs, which are collectively classified as GAELs, are currently unknown . Therefore, PMG is used in research to understand the mode of action of GAELs .
Organic Synthesis
With its unique structure, PMG can be used in organic synthesis as a starting material or intermediate. Its molecular weight is 330.55 and its formula is C20H42O3 .
Biological Material
PMG can be used as a biological material in life science related research . It can be used in various experiments to understand its interaction with biological systems .
Study of Biochemical Processes
Given its biochemical properties, PMG can be used to study various biochemical processes. For example, it can be used to study lipid metabolism, signal transduction, and other processes where similar compounds are involved .
作用机制
Target of Action
1-O-Hexadecyl-2-O-Methyl-sn-Glycerol, also known as PMG, is a biochemical reagent used in life science research . It primarily targets Protein Kinase C (PKC) in human neutrophils . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
PMG inhibits the activity of PKC in human neutrophils . This inhibition results in the prevention of the respiratory burst induced by both phorbol 12,13-dibutyrate and fMLP . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential part of the immune response .
Biochemical Pathways
The inhibition of PKC by PMG affects the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and immune response . By inhibiting PKC, PMG can modulate these processes, particularly the immune response, as evidenced by the prevention of the respiratory burst .
Result of Action
The primary result of PMG’s action is the inhibition of the respiratory burst in human neutrophils . This can modulate the immune response, potentially reducing inflammation and damage caused by the excessive production of ROS .
Action Environment
The action of PMG, like other biochemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, the storage temperature for PMG is recommended to be 28°C , suggesting that its stability and efficacy could be affected by temperature.
属性
IUPAC Name |
(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-hexadecyl-2-O-methyl-sn-glycerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs in inhibiting cancer cell growth?
A1: While the exact mechanism remains under investigation, research suggests that 1-O-hexadecyl-2-O-methyl-sn-glycerol and its glycosylated analogs (GAELs) may exert their antiproliferative effects through different pathways than the well-known alkylphosphocholines and alkyllysophospholipids. [] This distinction points towards a unique mechanism for this group of ether lipids. One study found that 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), a related compound, inhibits diacylglycerol kinase (DGK) in WEHI-3B cells, suggesting a potential role in disrupting lipid signaling pathways. []
Q2: How does the structure of 1-O-hexadecyl-2-O-methyl-sn-glycerol-based glycosides influence their antitumor activity?
A2: Studies have demonstrated a structure-activity relationship for GAELs, with modifications to the monosaccharide residue at the sn-3 position significantly impacting their efficacy. [] For example, 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-beta-D-arabino-hexopyranosyl)-sn-glycerol exhibits greater potency against MCF-7 breast cancer cells, including the drug-resistant MCF-7/adriamycin line, compared to the parent compound ET-18-OCH3 (edelfosine). [] This highlights the importance of the sugar moiety in determining the biological activity of these compounds.
Q3: Can you describe the synthesis of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and its conversion to the corresponding amino derivative?
A3: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol is synthesized by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation using methanolic hydrolysis. [] Subsequent removal of the N-acetyl group via hydrolysis with ethanolic potassium hydroxide yields the amino derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol. []
Q4: How does 1-O-hexadecyl-2-O-methyl-sn-glycerol impact arachidonic acid metabolism in macrophages?
A4: Studies using ET-18-O-CH3 (a related alkylphosphocholine) and 1-O-hexadecyl-2-O-methyl-sn-glycerol in rat peritoneal macrophages show that these compounds, particularly ET-18-O-CH3, influence arachidonic acid incorporation into cellular lipids and its subsequent release as eicosanoids and fatty acids. [] This suggests a potential role for these compounds in modulating inflammatory processes.
Q5: Are there stereoselective methods for synthesizing 1-O-hexadecyl-2-O-methyl-sn-glycerol-based glycerolipids?
A5: Yes, stereoselective synthesis of β-D-maltosyl- and β-D-lactosyl-glycerolipids linked to 1-O-hexadecyl-2-O-methyl-sn-glycerol can be achieved by reacting the glycerol derivative with peracetylated disaccharide α-phosphoramidates (lactosyl or maltosyl) in the presence of trimethylsilyl triflate and molecular sieves. [] This approach offers good control over the stereochemistry of the resulting glycosidic linkage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



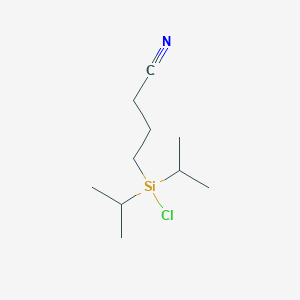
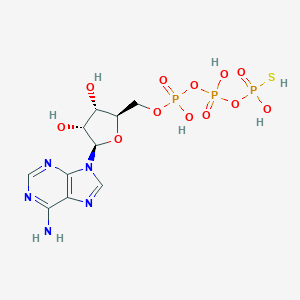


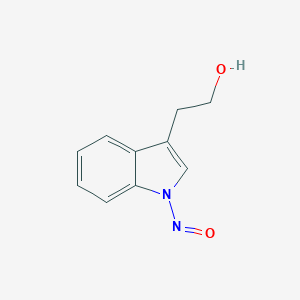
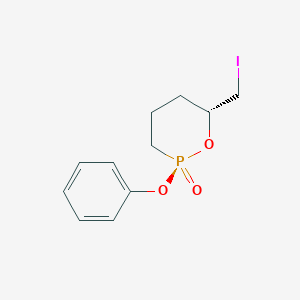
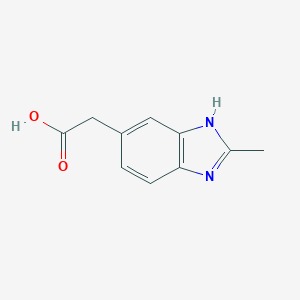
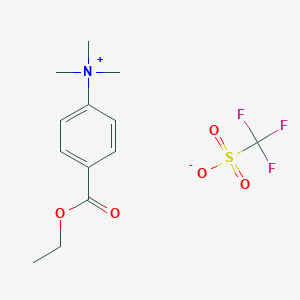

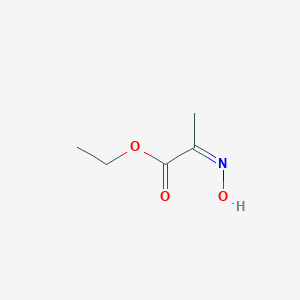
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
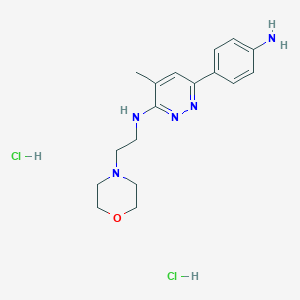
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)